phenyl N-benzyloxycarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl N-phenylmethoxycarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(18-13-9-5-2-6-10-13)15-17-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHARTMBSCUKJQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469939 | |
| Record name | phenyl N-benzyloxycarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730-18-7 | |
| Record name | phenyl N-benzyloxycarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Iii. Mechanistic Elucidation and Reactivity Principles of Phenyl N Benzyloxycarbamate
Detailed Reaction Mechanisms of Carbamate (B1207046) Formation and Transformations
The formation of the carbamate linkage in phenyl N-benzyloxycarbamate and its subsequent transformations are governed by fundamental principles of organic chemistry, including nucleophilic attack, acyl transfer, and concerted processes. The precise mechanism can be influenced by various factors such as the nature of the reactants, the solvent, and the presence of catalysts.
The formation of carbamates, in general, involves the reaction of an isocyanate with an alcohol or the reaction of a chloroformate with an amine. In the context of this compound, its synthesis and reactions often proceed through nucleophilic acyl substitution pathways. The carbonyl carbon of the carbamate is electrophilic and susceptible to attack by nucleophiles.
A common transformation involving this pathway is the aminolysis or hydrolysis of the carbamate. In these reactions, a nucleophile (e.g., an amine or hydroxide) attacks the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the phenoxide leaving group, leading to the formation of a new carbamate or a carbamic acid, which can then decarboxylate. The stability of the phenoxide leaving group makes this process thermodynamically favorable.
The general mechanism for nucleophilic acyl substitution at the carbamate carbonyl is depicted below:
Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon of the this compound.
Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate with a negative charge on the oxygen atom.
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the phenoxide ion (PhO⁻) as the leaving group.
The efficiency of this acyl transfer is dependent on the nucleophilicity of the attacking species and the stability of the leaving group. The benzyloxycarbonyl group on the nitrogen atom also influences the reactivity of the carbonyl group through its electronic effects.
While stepwise nucleophilic acyl substitution is a common pathway, the formation of the C-N bond in carbamate synthesis can also proceed through a concerted mechanism. Computational and experimental studies on the reaction of amines with CO₂ to form carbamates suggest that a concerted pathway is often favored, where the C-N bond formation and proton transfer occur simultaneously. rsc.orgrsc.org In such a process, the transition state involves the simultaneous interaction of the amine, the electrophile (e.g., a carbonyl source), and a proton acceptor/donor.
Transition state analysis of these concerted reactions reveals a highly organized molecular arrangement. For the reaction between an amine and CO₂ mediated by a base, the transition state is characterized by the developing C-N bond, the partial transfer of a proton from the amine to the base, and the bending of the CO₂ molecule. rsc.orgrsc.org This concerted pathway avoids the formation of high-energy intermediates such as a zwitterion, which would be formed in a stepwise process. The energy barrier for the concerted mechanism is generally lower, making it the preferred reaction pathway.
While direct studies on this compound are specific, the general principles derived from related carbamate systems are applicable. The formation of the C-N bond during its synthesis from a suitable precursor would likely proceed through a low-energy, concerted transition state, especially in the presence of a base to facilitate proton transfer.
The formation and transformation of carbamates can be significantly accelerated through catalysis. Both Brønsted bases and Lewis acids play crucial roles in enhancing the reaction rates by activating either the nucleophile or the electrophile.
Brønsted Base Catalysis: Brønsted bases can deprotonate the nucleophile (e.g., an amine or alcohol), increasing its nucleophilicity and facilitating its attack on the electrophilic carbonyl carbon. In the context of carbamate formation from an amine and a carbonyl source, a Brønsted base can abstract a proton from the amine in the transition state, thereby lowering the activation energy of the reaction. rsc.org This is a common strategy in many organic reactions to enhance the reactivity of weakly nucleophilic species.
Lewis Acid Catalysis: Lewis acids, on the other hand, activate the electrophile. They coordinate to the carbonyl oxygen of the carbamate, withdrawing electron density and making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This type of activation is particularly useful when employing weak nucleophiles. For instance, the reaction of a carbamate with a nucleophile can be promoted by the presence of a Lewis acid, which stabilizes the developing negative charge on the carbonyl oxygen in the transition state. nih.gov Various Lewis acids, from simple metal halides to more complex organometallic species, can be employed for this purpose.
The interplay between the substrate, nucleophile, and catalyst allows for fine-tuning of the reaction conditions to achieve the desired transformation efficiently.
Intrinsic Reactivity of N-Benzyloxycarbamate Moiety
The N-benzyloxycarbamate moiety possesses a distinct reactivity profile that is exploited in organic synthesis. The electronic nature of this group allows it to act as both a protecting group for amines and an electrophilic partner in C-C bond-forming reactions.
While carbamates are often considered as protecting groups for amines due to their relative stability, the carbonyl carbon of the N-benzyloxycarbamate moiety retains a significant electrophilic character. This electrophilicity is a result of the polarization of the C=O bond and the presence of two electronegative atoms (N and O) attached to the carbonyl carbon.
However, the lone pair of electrons on the adjacent nitrogen atom can donate electron density to the carbonyl group through resonance, which somewhat attenuates its electrophilicity compared to, for example, an acid chloride. To enhance the electrophilic character and promote reactions with nucleophiles, several activation strategies can be employed:
Lewis Acid Catalysis: As mentioned previously, coordination of a Lewis acid to the carbonyl oxygen increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov
Protonation (Brønsted Acid Catalysis): In the presence of a strong Brønsted acid, the carbonyl oxygen can be protonated. This protonation significantly enhances the electrophilicity of the carbonyl group, facilitating reactions with even weak nucleophiles. rsc.orgdu.edu
Conversion to a More Reactive Species: The carbamate can be converted in situ to a more reactive electrophile. For instance, reaction with a strong activating agent could transform the hydroxyl group of the parent carbamic acid (if accessible) into a better leaving group.
These activation strategies are essential for expanding the synthetic utility of the N-benzyloxycarbamate moiety beyond its traditional role as a protecting group.
A significant application of the electrophilic nature of the N-benzyloxycarbamate moiety is its reaction with carbon nucleophiles to form new carbon-carbon bonds. This transformation is particularly useful for the synthesis of ketones and other functionalized molecules.
The outcome of the reaction is highly dependent on the nature of the carbon nucleophile. With highly reactive, non-stabilized carbanions, such as those derived from organolithium or Grignard reagents, the reaction can be complex. The initial addition of the nucleophile to the carbonyl group is often followed by the collapse of the tetrahedral intermediate. However, the resulting ketone can sometimes react further with the organometallic reagent.
A more controlled and synthetically useful approach involves the use of stabilized carbon nucleophiles, such as enolates or the anions of sulfones and nitriles. In these cases, the reaction can be directed to afford the desired acylated products in good yields. For instance, N-alkyl-N-benzyloxycarbamates have been shown to react with a variety of stabilized carbon nucleophiles to give functionalized protected hydroxamic acids.
The table below summarizes the reactivity of N-benzyloxycarbamates with different classes of carbon nucleophiles.
| Carbon Nucleophile | Typical Reagent | Primary Product | Reaction Conditions |
|---|---|---|---|
| Organolithium Reagents | n-BuLi, PhLi | Ketones (can be over-addition) | Anhydrous ethereal solvents, low temperature |
| Grignard Reagents | RMgX | Ketones (can be over-addition) | Anhydrous ethereal solvents |
| Stabilized Carbanions (e.g., from sulfones) | Anion of methyl phenyl sulfone | β-Keto sulfones | Strong base (e.g., LHMDS), THF, low temperature |
| Enolates | Lithium or sodium enolates of esters/ketones | β-Dicarbonyl compounds | Anhydrous ethereal solvents, low temperature |
The anion chemistry involving N-benzyloxycarbamates is a versatile tool for the construction of complex organic molecules, allowing for the introduction of the benzyloxycarbamoyl group or its subsequent transformation into other functionalities.
Reactions with Carbon Nucleophiles and Anion Chemistry
Synthesis of Hydroxamate Systems from N-Benzyloxycarbamates
A notable strategy for the synthesis of hydroxamic acids involves the use of N-benzyloxycarbamate derivatives as electrophiles in reactions with stabilized carbon nucleophiles. Carbamates are often perceived as amine protecting groups rather than efficient electrophiles, which may explain why this synthetic route has been less explored. However, research has demonstrated that N-alkyl-N-benzyloxycarbamates readily react with a variety of stabilized carbon nucleophiles to yield functionalized O-protected hydroxamic acids in good to excellent yields.
The general mechanism of this transformation involves the nucleophilic attack of a stabilized carbanion on the carbonyl carbon of the N-benzyloxycarbamate. A key aspect of this methodology's success is the nature of the nucleophile. When stabilized carbanions are used, the initially formed tetrahedral intermediate possesses an acidic proton. This proton is readily abstracted under the reaction conditions to form a stable carbanion, which prevents the subsequent reactions often seen in Weinreb amide chemistry, thereby leading to the desired hydroxamate product.
The reaction is typically carried out by treating a stabilized carbon nucleophile precursor, such as methyl phenyl sulfone, with a strong base like lithium bis(trimethylsilyl)amide (LHMDS) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78°C). The N-benzyloxycarbamate is then added to this solution. This method has been successfully applied to a range of N-alkylated carbamates and various carbon nucleophiles stabilized by electron-withdrawing groups (EWGs).
Table 1: Synthesis of Protected Hydroxamic Acids from N-Alkyl-N-benzyloxycarbamates and Stabilized Carbon Nucleophiles
| Carbamate Reactant | Carbon Nucleophile Precursor | Product | Yield (%) |
|---|---|---|---|
| N-methyl-N-benzyloxy carbamic acid ethyl ester | Methyl phenyl sulfone | 2-Benzenesulfonyl-N-benzyloxy-N-methyl acetamide | 72 |
| N-methyl-N-benzyloxy carbamic acid ethyl ester | Diethyl phosphonomethane | N-Benzyloxy-2-(diethyl phosphono)-N-methylacetamide | 92 |
| N-methyl-N-benzyloxy carbamic acid ethyl ester | t-Butyl diethylphosphonoacetate | t-Butyl 2-(N-benzyloxy-N-methylcarbamoyl)-2-(diethylphosphono)acetate | 62 |
| N-benzyl-N-benzyloxy carbamic acid ethyl ester | Methyl phenyl sulfone | N-Benzyl-2-benzenesulfonyl-N-benzyloxyacetamide | 85 |
Data sourced from Gopalan et al. (2009).
This synthetic approach is versatile, allowing for the preparation of various functionalized and protected hydroxamic acids, which can be further modified. The resulting O-protected hydroxamate intermediates can be alkylated with halides, providing access to a diverse range of potential metal-binding hosts.
Intramolecular Cyclization Reactions
Building upon the intermolecular reactions with carbon nucleophiles, N-benzyloxycarbamates are effective substrates for intramolecular cyclization reactions, providing a novel and flexible route to functionalized protected cyclic hydroxamic acids. This methodology is particularly significant for synthesizing 5-, 6-, and 7-membered ring systems, which are core structures in various biologically active natural products, including siderophores like mycobactins and exochelins.
The strategy involves an intramolecular acylation where a tethered, stabilized carbanion attacks the internal N-benzyloxycarbamate electrophile. N-alkyl-N-benzyloxy carbamates containing a suitable leaving group at the terminus of the alkyl chain are first prepared. These precursors are then reacted with a nucleophile that also contains an electron-withdrawing group (e.g., phenylsulfonyl or cyano groups). Subsequent treatment with a base generates the carbanion, which cyclizes onto the carbamate carbonyl.
The reaction conditions typically involve the use of a strong base such as LHMDS or sodium bis(trimethylsilyl)amide (NaHMDS) in THF. The choice of base and reaction conditions can influence the yield, with LHMDS generally providing better results for the formation of 5- and 6-membered rings. This method has proven effective for creating cyclic hydroxamic acids with various functional groups attached to the ring, which can be further manipulated. For instance, the resulting sulfone intermediates can be alkylated, and corresponding phosphonates can undergo Horner-Wadsworth-Emmons (HWE) reactions.
Table 2: Intramolecular Cyclization of N-Benzyloxycarbamates to Yield Cyclic Hydroxamic Acids
| Substrate (N-benzyloxycarbamate with tethered EWG) | Ring Size | Yield (%) |
|---|---|---|
| N-Benzyloxy-N-(3-(phenylsulfonyl)propyl)carbamic acid ethyl ester | 5-membered | 85 |
| N-Benzyloxy-N-(4-(phenylsulfonyl)butyl)carbamic acid ethyl ester | 6-membered | 90 |
| N-Benzyloxy-N-(5-(phenylsulfonyl)pentyl)carbamic acid ethyl ester | 7-membered | 45 |
| N-Benzyloxy-(3-cyanopropyl)-carbamic acid ethyl ester | 5-membered | 75 |
Data sourced from Liu et al. (2011).
This intramolecular approach represents a significant alternative to more traditional methods of forming cyclic hydroxamic acids, which often involve forming the amide bond last.
Structure-Reactivity Relationships in this compound Systems
Electronic and Steric Influences on Reaction Kinetics
The reactivity of this compound and related systems is significantly governed by the interplay of electronic and steric factors, both at the electrophilic carbamate center and on the attacking nucleophile.
Electronic Effects: The electrophilicity of the carbamate carbonyl carbon is a primary determinant of reaction rate. Electron-withdrawing groups on the phenyl leaving group would enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its electrophilicity. Similarly, the acyl unit attached to the nitrogen in related systems influences reactivity; strongly electron-withdrawing acyl groups can favor pathways like denitrosation in N-nitrosoamides by stabilizing the resulting amide product. The nature of the nucleophile is also critical. The use of stabilized carbanions is key to the successful synthesis of hydroxamates from N-benzyloxycarbamates, as their reduced basicity and the acidity of the resulting product prevent unwanted side reactions.
Steric Influences: Steric hindrance plays a crucial role in modulating the accessibility of the carbamate's electrophilic center. An increase in the steric bulk of the N-alkyl substituent on the carbamate can impede the approach of a nucleophile, thereby slowing down the reaction rate. This is exemplified by the failed acylation attempt of the enolate of t-butyl propionate (B1217596) with N-methyl-N-benzyloxy carbamate, a failure attributed to unfavorable steric factors and competing side reactions. The steric properties of the nucleophile are equally important. Highly branched or bulky nucleophiles will react more slowly than smaller, less hindered ones, assuming similar electronic properties. In some cases, extreme steric crowding can completely inhibit a reaction pathway, as is often cited in SN2 reactions where bulky substituents around the reaction center prevent the necessary backside attack of the nucleophile. Computational and experimental studies on other systems have shown that bulky ligands can lead to higher activation energy barriers, limiting the formation of certain products.
Stereocontrol in N-Benzyloxycarbamate Transformations
Achieving stereocontrol in reactions involving N-benzyloxycarbamates is essential for the synthesis of chiral, non-racemic products, which is of paramount importance in medicinal chemistry and materials science. While specific studies on stereocontrolled transformations of this compound are not extensively detailed in the provided context, principles can be drawn from related systems and general asymmetric synthesis strategies.
Stereocontrol can be exerted through several mechanisms, including substrate control, reagent control, and catalyst control. In the context of N-benzyloxycarbamate transformations, such as the intramolecular cyclizations discussed previously, the presence of a pre-existing stereocenter on the tether connecting the nucleophile and the carbamate can direct the formation of a new stereocenter. This is an example of substrate-controlled diastereoselectivity .
For reactions on prochiral substrates, reagent- or catalyst-controlled enantioselectivity is required. This is often achieved by using chiral catalysts. For instance, in transformations analogous to the cyclization reactions, the use of a chiral base or a chiral ligand complexed to a metal could potentially deprotonate one of two enantiotopic protons selectively, or guide the nucleophilic attack to one of two enantiotopic faces of the electrophile. Asymmetric-sigmatropic rearrangements have been achieved using organocatalysis, demonstrating that non-metal-based chiral environments can induce high enantioselectivity. Similarly, palladium-catalyzed asymmetric cyclization reactions are a well-established method for synthesizing chiral heterocyclic compounds like pyrrolidines and piperidines from carbamate precursors. These strategies often rely on chiral phosphine (B1218219) ligands to create a chiral environment around the metal center, which then controls the stereochemical outcome of the key bond-forming steps.
The development of such stereoselective transformations for N-benzyloxycarbamates would significantly enhance their utility in the synthesis of complex, biologically active molecules.
Iv. Advanced Synthetic Applications of Phenyl N Benzyloxycarbamate in Chemical Research
Strategic Protecting Group for Amine Functionalities
The benzyloxycarbonyl group, derived from phenyl N-benzyloxycarbamate's conceptual parent benzyl (B1604629) carbamate (B1207046), is a robust and extensively utilized protecting group for amines. nbinno.com Its stability under a variety of reaction conditions, coupled with well-established methods for its selective removal, makes it an invaluable asset in multistep organic synthesis. nbinno.comresearchgate.net Protecting groups are essential for temporarily masking reactive functional groups, such as the amino group in amino acids, to prevent unwanted side reactions during synthesis. masterorganicchemistry.compeptide.com The Cbz group is particularly effective because it is stable under mildly acidic and basic conditions, allowing for selective manipulation of other parts of a molecule. researchgate.net It is typically introduced to an amine using benzyl chloroformate and can be removed under neutral conditions via catalytic hydrogenation (e.g., H₂ with a palladium-on-carbon catalyst). masterorganicchemistry.com
In the realm of peptide synthesis, the controlled, sequential coupling of amino acids is paramount. nbinno.com To achieve this, the α-amino group of an incoming amino acid must be temporarily blocked. peptide.com The benzyloxycarbonyl group was the first reversible Nα-protecting group developed for this purpose and has a long history of use, particularly in solution-phase peptide synthesis. nih.gov
Solution-Phase Peptide Synthesis (LPPS): In classical solution-phase synthesis, the Cbz group is often used in combination with other protecting groups, such as tert-butyl (tBu) esters for carboxylic acid protection (the Z/tBu strategy). bachem.com This approach allows for the assembly of short peptides, typically up to 10-15 amino acids in length. bachem.comnih.gov
Solid-Phase Peptide Synthesis (SPPS): The invention of solid-phase peptide synthesis (SPPS) by Bruce Merrifield revolutionized the field, enabling the rapid synthesis of much longer peptides. peptide.com In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is elongated through a repeated cycle of deprotection and coupling steps. peptide.comwpmucdn.com While the fluorenylmethoxycarbonyl (Fmoc) group is more common in modern SPPS for temporary Nα-protection, the Cbz group and other benzyl-based protecting groups are frequently used for the "permanent" protection of reactive amino acid side chains in the Boc/Bzl protection scheme. peptide.compeptide.com These side-chain protecting groups must remain intact during the repeated Nα-deprotection steps and are typically removed only at the final stage when the completed peptide is cleaved from the resin. du.ac.in
A key concept in complex synthesis is "orthogonality," where multiple protecting groups are used, each of which can be removed by a specific set of reagents without affecting the others. peptide.compeptide.com This allows for precise, selective unmasking of functional groups at different stages of a synthesis, which is critical for creating complex structures like cyclic or branched peptides. luxembourg-bio.comsigmaaldrich.com The standard Cbz group, removed by hydrogenation, is orthogonal to the acid-labile Boc group and the base-labile Fmoc group. masterorganicchemistry.comluxembourg-bio.com
To expand this chemical toolbox, researchers have developed variants of the benzyloxycarbonyl group with unique cleavage conditions. A notable example is the vinyl ether benzyloxycarbonyl (VeZ) protecting group . nih.goved.ac.uk The VeZ group is selectively cleaved under mild conditions using tetrazines via an inverse electron-demand Diels-Alder reaction. nih.goved.ac.uk This cleavage mechanism is orthogonal to the standard conditions used in Fmoc-based SPPS, making VeZ-protected amino acids, such as Fmoc-Lys(VeZ)-OH, a versatile alternative to other orthogonal protecting groups like Alloc and Dde. nih.goved.ac.uk The utility of the VeZ group has been demonstrated in the solid-phase synthesis of biologically relevant cyclic peptides, including melanotan II. ed.ac.uk
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Orthogonal To |
| Benzyloxycarbonyl | Cbz, Z | H₂, Pd/C (Catalytic Hydrogenation) researchgate.netmasterorganicchemistry.com | Boc (acid), Fmoc (base) masterorganicchemistry.comluxembourg-bio.com |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic acid, TFA) masterorganicchemistry.com | Cbz (hydrogenation), Fmoc (base) luxembourg-bio.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) masterorganicchemistry.comluxembourg-bio.com | Cbz (hydrogenation), Boc (acid) luxembourg-bio.com |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger luxembourg-bio.comed.ac.uk | Fmoc, Boc, Cbz luxembourg-bio.com |
| Vinyl Ether Benzyloxycarbonyl | VeZ | Tetrazines (Inverse electron-demand Diels-Alder reaction) nih.goved.ac.uk | Fmoc, Boc, tBu nih.goved.ac.uk |
Versatile Building Block for Nitrogen-Containing Molecular Scaffolds
The reactivity of the carbamate functional group makes this compound and related structures valuable precursors for a variety of nitrogenous compounds. The phenoxycarbonyl moiety can act as an activated carbonyl group, facilitating reactions with nucleophiles to build more complex molecular frameworks.
Phenyl carbamates are effective reagents for the synthesis of ureas, a structural motif present in many biologically active compounds. nih.gov Phenyl carbamates derived from primary amines can react with a different amine to form unsymmetrical ureas, often with high chemoselectivity. nih.govmdpi.com This transformation typically proceeds under basic conditions, which promote the elimination of phenol (B47542) to form a reactive isocyanate intermediate. nih.gov This isocyanate is then trapped in situ by another amine to yield the final urea (B33335) product. nih.gov The urea cycle in biology is the primary metabolic pathway for converting toxic ammonia (B1221849) into urea for excretion. nih.govquora.comwikipedia.org
Beyond ureas, the reaction of phenyl chloroformate with various aromatic amines is a straightforward method to produce a library of O-phenyl-N-aryl carbamate analogs, which can be screened for biological activity or used as intermediates in further syntheses. iaea.org
| Precursor | Reactant | Product Type | General Reaction Scheme |
| Phenyl N-Aryl Carbamate | Primary or Secondary Amine | Unsymmetrical Urea | R¹-NH-C(=O)OPh + R²R³-NH → R¹-NH-C(=O)N-R²R³ + PhOH |
| Phenyl Chloroformate | Aromatic Amine | O-Phenyl-N-Aryl Carbamate | Ph-O-C(=O)Cl + Ar-NH₂ → Ph-O-C(=O)NH-Ar + HCl |
The carbamate functionality is a key precursor for the synthesis of important nitrogen-containing heterocyclic scaffolds.
Benzimidazolones: These structures are core components of many pharmaceutical agents. Synthetic routes to benzimidazolones can involve the intramolecular cyclization of substituted phenylcarbamates. For instance, 2-iodophenylcarbamates can undergo a copper-catalyzed reaction with ammonia followed by an in situ cyclization to form 1,3-dihydrobenzimidazol-2-ones. organic-chemistry.org Another strategy involves the palladium-catalyzed cyclization of ureas to furnish the benzimidazolone ring system. organic-chemistry.org
Quinazolinones: The quinazolinone scaffold is another privileged structure in medicinal chemistry, known for a wide range of biological activities. researchgate.netnih.gov While many syntheses start from anthranilic acid derivatives, the underlying chemistry often involves the formation of an amide or urea linkage followed by cyclization. nih.govacgpubs.org The reactivity of carbamates as precursors to isocyanates or as direct acylating agents makes them suitable intermediates for building the necessary bonds to construct the quinazolinone core.
Role in the Synthesis of Specific Compound Classes
The utility of the phenoxycarbonyl group, introduced via reagents like phenyl chloroformate, is highlighted in the targeted synthesis of specific classes of biologically active molecules. A clear example is the synthesis of a series of phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamates . connectjournals.com In this work, various substituted 1-benzyl-1H-benzo[d]imidazol-2-amines were treated with phenyl chloroformate in the presence of a base to yield the target carbamate compounds. connectjournals.com These resulting benzimidazole (B57391) derivatives were then evaluated for their potential antibacterial activity. connectjournals.com This synthesis demonstrates the role of the phenoxycarbonyl moiety as an efficient acylating agent for constructing complex heterocyclic compounds with potential therapeutic applications. connectjournals.comresearchgate.net
Development of Polyhydroxamic Acids and Multi-Ligand Systems
A novel and effective strategy for the synthesis of hydroxamic acids leverages the reactivity of N-benzyloxycarbamate derivatives with stabilized carbon nucleophiles. nih.govacs.orgnih.gov Hydroxamic acids are a critical class of chelators for hard metal ions, such as Fe(III), finding applications in therapeutic and diagnostic fields. nih.govacs.orgnih.gov
The synthetic approach begins with the readily available N-benzyloxy carbamic acid ethyl ester. nih.govacs.org This starting material undergoes N-alkylation to yield various N-alkyl-N-benzyloxycarbamates. nih.govacs.org These carbamate intermediates then serve as electrophiles, reacting with a range of stabilized carbon nucleophiles—including those bearing sulfone, sulfoxide, phosphonate, sulfonamide, ester, and nitrile moieties—to produce functionalized protected hydroxamic acids in good to excellent yields. nih.govnih.gov
A key aspect of this methodology is the reaction of the N-benzyloxycarbamate with a carbanion, generated, for instance, by treating a compound like methyl phenyl sulfone with lithium hexamethyldisilazide (LHMDS). nih.gov The presence of the electron-withdrawing group on the nucleophile is crucial as it suppresses undesired side reactions and promotes the formation of a stable enolate intermediate, leading to high yields of the desired protected hydroxamic acid. nih.gov
The resulting O-protected hydroxamate intermediates are versatile and can be further alkylated, providing access to a diverse array of potential metal-binding hosts. nih.govacs.orgnih.gov This flexibility has been demonstrated through the successful synthesis of complex structures such as a novel trihydroxamic acid, various mixed ligand systems, and a macrocyclic dihydroxamic acid. nih.govnih.gov
Table 1: Synthesis of Functionalized Protected Hydroxamic Acids
This table illustrates the reaction of N-methyl-N-benzyloxycarbamate with various stabilized carbon nucleophiles to yield protected hydroxamic acids.
| Nucleophile Precursor | Electron Withdrawing Group (EWG) | Base | Product Yield |
|---|---|---|---|
| Methyl phenyl sulfone | -SO₂Ph | LHMDS | 72% |
| Methyl phenyl sulfoxide | -SOPh | LHMDS | 82% |
| Diethyl methylphosphonate | -PO(OEt)₂ | LHMDS | 91% |
| N-Phenylmethanesulfonamide | -SO₂NHPh | LHMDS | 82% |
| tert-Butyl acetate (B1210297) | -CO₂tBu | LHMDS | 75% |
Table 2: Synthesis of a Trihydroxamic Acid Ligand
This table outlines the key steps in converting a functionalized intermediate into a multi-ligand trihydroxamic acid, demonstrating the application of the methodology in creating complex chelators.
| Step | Reaction | Reagents and Conditions | Result |
|---|---|---|---|
| 1 | Alkylation | Tris(2-aminoethyl)amine, K₂CO₃, CH₃CN, reflux | Protected triamine intermediate |
| 2 | Deprotection (Sulfone Removal) | 6% Na/Hg, Na₂HPO₄, MeOH | Protected trihydroxamic acid |
This synthetic route represents a significant advancement, providing a flexible and efficient pathway for incorporating hydroxamic acid functionalities into diverse molecular frameworks, thereby enabling the creation of novel polyhydroxamic acids and multi-ligand systems for various scientific applications. nih.gov
Intermediates for Amino Acid Synthesis
Information regarding the specific application of this compound as an intermediate for amino acid synthesis is not available in the reviewed scientific literature. Research in this area predominantly focuses on the use of the benzyloxycarbonyl (Cbz or Z) group as a standard amine-protecting group in peptide synthesis. The common reagent for introducing this group is benzyl chloroformate, rather than this compound. While N-benzyloxycarbamates are used to synthesize other complex molecules, their direct role as intermediates in the de novo synthesis of amino acids is not documented.
V. Computational and Theoretical Investigations of Phenyl N Benzyloxycarbamate Chemistry
Electronic Structure and Conformation Analysis
The spatial arrangement of atoms and the distribution of electrons are pivotal to the chemical properties of phenyl N-benzyloxycarbamate. Computational analysis reveals a complex interplay of resonance, steric effects, and non-covalent interactions that define its preferred conformations and electronic character.
The carbamate (B1207046) functional group is characterized by a significant degree of amide resonance, a phenomenon where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl (C=O) system. This delocalization is crucial to the structure and stability of the carbamate moiety. Quantum mechanical calculations illustrate this effect through the concept of nN → π*C=O orbital interactions, which results in a partial double bond character for the C-N bond and a corresponding redistribution of electron density.
Three primary resonance structures describe this delocalization, leading to a hybrid structure with a pseudo-double bond character in the N-C(O)O linkage. This charge delocalization can be quantified by examining computed bond lengths and atomic charges. In carbamates, the C-N bond is shorter and more rigid than a typical single bond, while the C=O bond is slightly elongated. Computational studies on related N-phenylcarbamates show that the electron-withdrawing nature of the attached phenyl ring can influence the degree of this delocalization, leading to a C(carbonyl)-N bond with more single bond character. Density functional theory (DFT) calculations are frequently employed to model this charge distribution, providing insights into how electronic charge is shared between the nitrogen, carbon, and oxygen atoms of the carbamate core. The delocalization error inherent in some DFT functionals can be a challenge, requiring careful selection of methods to accurately model these systems.
The partial double bond character of the carbamate C-N bond creates a significant energy barrier to rotation, leading to the existence of distinct syn and anti conformers. Computational modeling is an essential tool for quantifying these rotational barriers and mapping the molecule's conformational landscape. For N-phenylcarbamate, a close analog to the title compound, the rotational barrier about the C(carbonyl)-N bond has been determined to be approximately 12.5 kcal/mol. This is notably lower than the typical barrier for N-alkylcarbamates (around 16 kcal/mol), an effect attributed to the electronic influence of the phenyl group. The amide resonance in carbamates, in general, is about 3–4 kcal/mol lower than in corresponding amides.
| Compound Type | Typical Rotational Barrier (kcal/mol) | Reference |
|---|---|---|
| N-Alkylcarbamate | ~16 | |
| N-Phenylcarbamate | 12.5 | |
| Amides | ~19-20 |
DFT calculations, often combined with methods to scan the potential energy surface (PES), are used to model the energy changes as the molecule rotates around specific bonds. These studies help identify the lowest energy conformations and the transition states that separate them. For this compound, the conformational landscape is further complicated by rotations around the N-CH2, CH2-Ph, and O-Ph bonds. X-ray crystallographic data from similar molecules, such as benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, show that the phenyl ring of the benzyl (B1604629) group is often significantly inclined relative to the plane of the carbamate moiety. Theoretical investigations using DFT can map these complex multidimensional energy surfaces to predict the most stable geometries and the relative populations of different conformers in solution.
Elucidation of Reaction Mechanisms through Density Functional Theory (DFT)
Density Functional Theory (DFT) has become an indispensable tool for investigating the intricate details of chemical reactions at the molecular level. By modeling the potential energy surface of a reaction, DFT allows for the characterization of reactants, products, intermediates, and the high-energy transition states that connect them, providing a comprehensive understanding of reaction feasibility and kinetics.
DFT calculations are used to locate and characterize the geometry of transition states (TS), which are first-order saddle points on the potential energy surface. A key feature of a calculated TS structure is the presence of a single imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. For reactions involving this compound, such as hydrolysis or aminolysis, DFT can elucidate the precise mechanism, for example, whether it proceeds through a concerted pathway or a stepwise mechanism involving tetrahedral intermediates.
The basic hydrolysis of phenylcarbamates derived from primary amines, for instance, can proceed via an E1cb-type mechanism, which involves the formation of a reactive isocyanate intermediate. In contrast, N,N-disubstituted carbamates often react under more forcing conditions through a BAc2 mechanism. Computational studies can model these pathways, calculating the activation energies (the energy difference between the reactants and the transition state) for each step. These calculated energy barriers provide a theoretical estimate of the reaction rate, indicating which pathway is kinetically favored. Studies on the hydrolysis of other carbamates have successfully used QM/MM (Quantum Mechanics/Molecular Mechanics) approaches to identify rate-determining steps and calculate energy barriers that are in good agreement with experimental data.
| Functional | Description | Typical Application |
|---|---|---|
| B3LYP | Hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Widely used for geometry optimization and frequency calculations of organic molecules. |
| M06 | Hybrid meta-GGA functional with good performance for thermochemistry, kinetics, and noncovalent interactions. | Often used for calculating more accurate reaction barrier heights. |
| ωB97X-D | Range-separated hybrid functional with empirical dispersion correction. | Suitable for systems where long-range interactions and dispersion forces are important. |
Reactions are rarely performed in the gas phase; the surrounding solvent environment can dramatically influence reaction energetics and mechanisms. Computational models account for these effects using various solvation models. Implicit (or continuum) solvation models, such as the Polarizable Continuum Model (PCM) or the Universal Solvation Model (SMD), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's electronic structure.
For reactions involving significant charge separation or specific solute-solvent interactions like hydrogen bonding, an explicit solvation model may be necessary. In this approach, one or more solvent molecules are included directly in the quantum mechanical calculation. DFT studies on carbamate formation have shown that the inclusion of an explicit water molecule can be critical, as it can act as a base or catalyst, fundamentally altering the reaction mechanism and lowering activation barriers. Computational studies on carbamate rotational barriers have also shown that while bulk solvent polarity has little effect, specific hydrogen-bonding interactions with the solvent can influence the barrier height. The choice of solvation model is crucial for accurately predicting how the reaction of this compound might proceed in different media, such as water, alcohols, or aprotic polar solvents.
Advanced Theoretical Methods for Reactivity Prediction
Beyond elucidating reaction mechanisms, computational chemistry offers methods to predict the intrinsic reactivity of molecules. These predictions can guide synthetic efforts and help in understanding a molecule's chemical behavior.
One of the most common approaches is Frontier Molecular Orbital (FMO) theory. This theory posits that reactivity is largely governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). DFT calculations provide the energies and spatial distributions of these orbitals. The energy gap between the HOMO and LUMO can indicate the kinetic stability of a molecule, while the locations of these orbitals can predict the sites of nucleophilic or electrophilic attack.
Another powerful tool is the calculation of reactivity descriptors derived from conceptual DFT. Indices such as the electrophilicity index (EI) can quantify the propensity of a molecule to accept electrons. Studies have shown a good correlation between calculated electrophilicity indices and experimental hydrolysis rates for various compounds, suggesting that such indices could be used to predict the stability of this compound towards nucleophilic attack. Other descriptors, such as chemical potential, hardness, and softness, can also be calculated to provide a more complete picture of the molecule's reactivity profile. These advanced theoretical methods, often coupled with machine learning algorithms, are becoming increasingly valuable for the de novo design of molecules and the prediction of their chemical properties.
Linear Free Energy Relationship (LFER) Correlations
Linear Free Energy Relationships (LFERs) are a cornerstone of mechanistic chemistry, used to quantitatively correlate changes in reaction rates or equilibrium constants with changes in the electronic properties of reactants. The most common LFER is the Hammett equation, which is applied to reactions of meta- and para-substituted benzene (B151609) derivatives.
For a reaction series involving substituted this compound, the Hammett equation would take the form:
log(kₓ / k₀) = ρσₓ
Where:
kₓ is the rate constant for the reaction of a substituted derivative.
k₀ is the rate constant for the unsubstituted parent compound.
σₓ is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of the substituent 'X' at the meta or para position of the phenyl ring.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to these electronic effects.
A hypothetical study on the alkaline hydrolysis of a series of para-substituted phenyl N-benzyloxycarbamates could be envisioned. By measuring the hydrolysis rate constants for various substituents on the phenoxy group, a Hammett plot would be constructed by graphing log(kₓ/k₀) against the known σₓ values for each substituent.
The sign and magnitude of the reaction constant, ρ, provide significant mechanistic information:
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (which have positive σ values). This implies that a negative charge is developing in the transition state relative to the ground state. For the hydrolysis of this compound, a positive ρ value would support a mechanism where the rate-determining step involves the nucleophilic attack of hydroxide (B78521) on the carbonyl carbon, creating a negatively charged tetrahedral intermediate.
A negative ρ value suggests the reaction is favored by electron-donating groups, indicating the development of a positive charge in the transition state.
The magnitude of ρ reflects the extent of charge development in the transition state and its proximity to the substituent. A large ρ value signifies high sensitivity to substituent effects and substantial charge buildup.
While specific experimental LFER studies on this compound are not available in published literature, data from investigations on analogous systems, such as the hydrolysis of substituted phenyl benzoates or other carbamates, consistently show positive ρ values, supporting mechanisms that proceed through tetrahedral intermediates.
**Interactive Data Table: Hypothetical Hammett Data for the Hydrolysis of Substituted this compound
Vi. Analytical and Spectroscopic Characterization Methodologies in Academic Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy offers a detailed "fingerprint" of the hydrogen atoms within the phenyl N-benzyloxycarbamate molecule. The spectrum provides critical data on the electronic environment of each proton, their proximity to one another, and the number of neighboring protons.
The ¹H NMR spectrum of a related compound, benzyl (B1604629) N-phenylcarbamate, shows characteristic signals that can be extrapolated to this compound. The aromatic protons of the two distinct phenyl rings typically appear as a complex multiplet in the range of δ 7.2 to 7.4 ppm. The methylene (B1212753) protons (-CH₂-) of the benzyl group are characteristically observed as a singlet at approximately δ 4.9 to 5.4 ppm. The proton attached to the nitrogen (N-H) of the carbamate (B1207046) linkage generally appears as a broad singlet, with its chemical shift being variable depending on the solvent and concentration.
Table 1: Representative ¹H NMR Spectral Data for Carbamate Structures
| Functional Group | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| Aromatic Protons (Ar-H) | 7.2 - 7.6 | Multiplet |
| Methylene Protons (-CH₂-) | 4.9 - 5.4 | Singlet |
Note: Data is representative and can vary based on solvent and instrument frequency.
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the complete assignment of the carbon framework.
In the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the carbamate group is typically the most deshielded, appearing at a chemical shift of approximately 153-156 ppm. rsc.orgresearchgate.net The carbons of the aromatic rings resonate in the region of δ 120 to 140 ppm. rsc.orguoi.gr The methylene carbon (-CH₂-) of the benzyl group is usually found further upfield, around δ 65-67 ppm. rsc.orgrsc.org The wide range of chemical shifts in ¹³C NMR helps to clearly distinguish between sp²-hybridized aromatic and carbonyl carbons and sp³-hybridized aliphatic carbons. uoi.gr
Table 2: Typical ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ) ppm |
|---|---|
| Carbonyl (C=O) | 153 - 156 |
| Aromatic (C₆H₅) | 120 - 140 |
Note: Chemical shifts are approximate and depend on experimental conditions.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A key feature is the strong absorption band for the carbonyl (C=O) stretching vibration, which typically appears in the range of 1700-1730 cm⁻¹. The N-H stretching vibration of the carbamate group is observed as a sharp to moderately broad band around 3300-3500 cm⁻¹. libretexts.org The C-O stretching vibration of the ester component of the carbamate is found in the 1200-1250 cm⁻¹ region. Additionally, the presence of the aromatic rings is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching absorptions just above 3000 cm⁻¹. libretexts.orgnih.gov
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | ~3030 |
| Carbonyl (C=O) | Stretch | 1700 - 1730 |
| Aromatic C=C | Stretch | 1450 - 1600 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental formula of a compound. nih.gov For this compound (C₁₄H₁₃NO₂), the calculated exact mass is 227.0946 g/mol . nih.gov HRMS can measure this mass with high accuracy, typically to within a few parts per million (ppm), providing strong evidence for the compound's molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation patterns of the molecule. The gas-phase chemistry of deprotonated benzyl N-phenylcarbamates, a closely related class of compounds, has been investigated using electrospray ionization tandem mass spectrometry. nih.gov These studies reveal characteristic fragmentation pathways, often involving an ion-neutral complex that can lead to competitive proton and hydride transfer reactions. nih.gov Such fragmentation data is invaluable for confirming the connectivity of the molecular structure.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental for separating components of a mixture and are widely used to assess the purity of synthesized compounds and to monitor the progress of chemical reactions. umich.edu
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique for qualitative analysis. fishersci.comanalyticaltoxicology.com It is frequently used to monitor the progress of a reaction by spotting the reaction mixture on a TLC plate alongside the starting materials. The separation of spots on the developed plate indicates the consumption of reactants and the formation of products. umich.edu Purity can be assessed by the presence of a single spot for the purified compound.
The separation is quantified by the retardation factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For carbamates, typical solvent systems (eluents) include mixtures of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent like ethyl acetate (B1210297) or methanol (B129727). rsc.org For example, in a system of 95:5 dichloromethane/methanol, a related carbamate showed an Rƒ value of 0.20. rsc.org The choice of eluent is crucial for achieving good separation.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of individual components within a mixture. In the context of academic research involving this compound, HPLC would be the method of choice for assessing the purity of synthesized batches and for quantifying its concentration in various matrices. A typical HPLC method for a compound like this compound would likely employ a reverse-phase approach.
In such a setup, a nonpolar stationary phase, such as a C18 or a phenyl-hexyl column, would be utilized. The separation mechanism is based on the differential partitioning of the analyte between the stationary phase and a polar mobile phase. For this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol would be appropriate. The precise ratio of these solvents could be optimized in either an isocratic (constant composition) or gradient (varying composition) elution to achieve the best separation from any impurities or other components in the sample.
Detection would most likely be accomplished using an ultraviolet (UV) detector, as the phenyl and benzyl groups in the molecule are chromophores that absorb UV light at specific wavelengths. The selection of the optimal wavelength would be determined by analyzing the UV spectrum of this compound to find its absorbance maximum, thereby ensuring the highest sensitivity for quantitative analysis.
X-Ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are arranged in the crystal lattice.
For a compound such as this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
Despite the power of this technique, a search of the academic literature and crystallographic databases did not yield a specific crystal structure determination for this compound. Consequently, no empirical data on its solid-state structure, such as unit cell dimensions, space group, or atomic coordinates, can be presented.
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for phenyl N-benzyloxycarbamate, and how can intermediates be purified?
- Methodology : A common approach involves reacting amino alcohols with benzyloxycarbonyloxysuccinimide (CbzOSu) in a biphasic solvent system (e.g., saturated NaHCO₃/1,4-dioxane, 1:1) under ambient conditions for 14 hours. Post-reaction, the mixture is neutralized with NH₄Cl, extracted with ethyl acetate, and purified via column chromatography. Yields are typically moderate (60–75%) .
- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane. Confirm purity via TLC and NMR (¹H/¹³C).
Q. How does the benzyloxycarbamate group influence stability during storage?
- Stability : The benzyloxycarbamate moiety is sensitive to hydrolysis under acidic/basic conditions and elevated temperatures. Store in airtight containers at 0–6°C in anhydrous environments. Monitor degradation via HPLC to detect hydrolysis byproducts (e.g., free amines or CO₂ release) .
Q. What safety precautions are critical when handling this compound?
- Protocols : Avoid skin/eye contact using nitrile gloves and goggles. Use fume hoods to prevent inhalation. In case of exposure, rinse with water for ≥15 minutes. No specific GHS hazards are reported, but assume reactivity with strong nucleophiles or oxidizers .
Advanced Research Questions
Q. How can this compound serve as a precursor for hydroxamic acid derivatives?
- Mechanism : React with stabilized carbon nucleophiles (e.g., methyl phenyl sulfone) using LHMDS as a base in THF at −78°C. The sulfone’s electron-withdrawing effect suppresses competing Weinreb amide formation, favoring enolate III generation. Isolate hydroxamic acids via chromatography (72% yield) .
- Optimization : Adjust equivalents of nucleophile (1.2–1.5 eq) and base (2.0–2.5 eq) to minimize side reactions.
Q. What analytical techniques resolve positional isomers in this compound derivatives?
- Approach : Use ultra-high-performance liquid chromatography (UHPLC) with phenyl isothiocyanate derivatization. Pair with SERS (surface-enhanced Raman spectroscopy) on metallic substrates (Au/Ag nanoparticles) to distinguish isomers via vibrational fingerprinting. Multivariate analysis (PCA, PLS-DA) improves spectral interpretation .
Q. How do structural modifications (e.g., fluorination) affect biological activity in this compound analogs?
- Design Strategy : Introduce electron-withdrawing groups (e.g., 2,6-difluoro substitution) to enhance binding to enzyme active sites. Assess cytotoxicity via MTT assays and receptor affinity using SPR (surface plasmon resonance). Derivatives with para-aminophenyl ethyl groups show promise as kinase inhibitors .
Q. What role does this compound play in synthesizing liquid crystalline materials?
- Application : Incorporate into phenyl benzoate derivatives to modulate mesomorphic properties (e.g., nematic phases). Optimize alkyl chain length and substituent polarity to achieve thermal stability (Tₘ = 120–150°C). Characterize via DSC and polarized optical microscopy .
Data Contradictions and Resolution
- Synthetic Yields : reports 72% yield for hydroxamic acids, while describes moderate yields (60–75%) for carbamate formation. Variability arises from nucleophile reactivity and purification efficiency. Validate protocols with kinetic studies (e.g., in situ IR monitoring) .
- Hazard Classification : Safety data sheets (SDS) lack GHS classification , but analogous compounds (e.g., benzyl isothiocyanate) require stringent handling . Assume worst-case toxicity until experimental data confirms safety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
